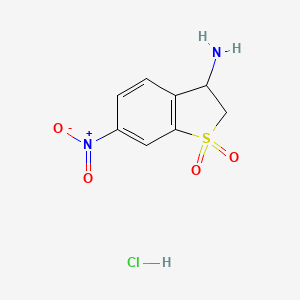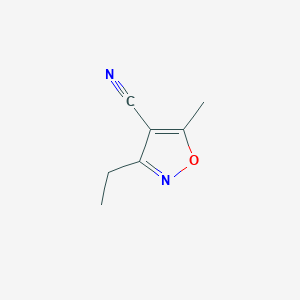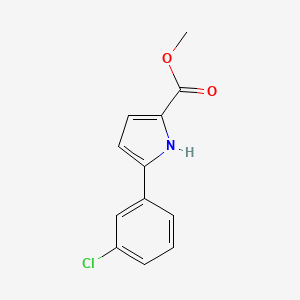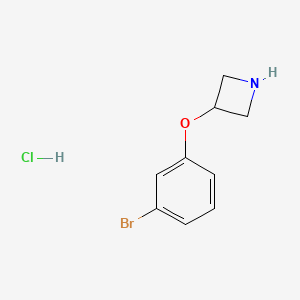![molecular formula C12H10ClN3 B1378806 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461706-55-7](/img/structure/B1378806.png)
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Overview
Description
The compound “4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile” is a derivative of benzonitrile . It has been used in a collaborative passivation strategy for defect treatments of both hole and electron transport layers . This additive can improve the wettability of poly(triarylamine) (PTAA) and reduce the agglomeration of [6,6]-phenyl-C61-butyric acid methylester (PCBM) particles .
Molecular Structure Analysis
The molecular structure of 4-(chloromethyl)benzonitrile, a related compound, has been studied . The crystal structure is orthorhombic, with a = 20.3965(7) Å, b = 7.8164(3) Å, c = 4.5015(2) Å . The molecular weight is 151.593 .Scientific Research Applications
Complex Formation with Platinum Group Metals
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile derivatives, such as those studied by Sairem et al. (2012), are used in synthesizing mononuclear complexes with platinum group metals like ruthenium and rhodium. These complexes, characterized by IR, 1H NMR, and XRD studies, show that the nitrile group remains as a free pendant group, not participating in the complexation. This research highlights the compound's role in forming complexes with significant structural and potentially catalytic or pharmaceutical applications (Sairem et al., 2012).
Structural Studies and Spectroscopy
The structure and spectroscopy of highly substituted pyrazole ligands, including derivatives of the subject compound, and their complexes with platinum(II) and palladium(II), have been extensively studied. Budzisz et al. (2004) investigated the synthesis, structure, and spectral analysis of these ligands and their metal complexes, providing insights into their chemical properties and potential applications in coordination chemistry (Budzisz et al., 2004).
Antimicrobial Activities
Some derivatives of 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile have been synthesized and evaluated for their antimicrobial activities. Kushwaha and Sharma (2022) synthesized a series of related compounds and tested their antibacterial and antifungal properties, showing significant activities against both Gram-positive and Gram-negative bacteria, as well as against several strains of fungi. This research suggests potential applications of these compounds in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Luminescent Properties and Theoretical Studies
Compounds related to 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile have also been studied for their luminescent properties and theoretically modeled to understand their molecular architecture better. Tang et al. (2014) synthesized and characterized one such compound, including its luminescent properties and a detailed theoretical analysis using density functional theory (DFT), indicating its potential application in materials science and optoelectronics (Tang et al., 2014).
Future Directions
The compound has been used in a collaborative passivation strategy for the fabrication of efficient and stable inverted perovskite solar cells . This strategy demonstrates the feasibility of additive engineering to improve interfacial contact between the charge transporting layers and perovskites . This suggests potential future directions in the optimization of perovskite solar cells and other similar applications.
properties
IUPAC Name |
4-[4-(chloromethyl)-1-methylpyrazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-16-8-11(6-13)12(15-16)10-4-2-9(7-14)3-5-10/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMAMAIEVDBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)






![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)
amine hydrochloride](/img/structure/B1378739.png)



![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)